SSR180575 shows promise as a potential radioligand for imaging neuroinflammation using positron emission tomography (PET) []. Its high affinity and selectivity for TSPO, combined with its favorable pharmacokinetic properties, make it a suitable candidate for visualizing and quantifying TSPO expression in the brain, which is upregulated in activated microglia during neuroinflammation [].
Further research on SSR180575 could involve optimizing its radiolabeling procedures to improve radiochemical yields and specific activity []. Investigating its in vivo biodistribution, metabolism, and radiation dosimetry would be crucial for clinical translation []. Additionally, evaluating its diagnostic accuracy in different neuroinflammatory conditions and exploring its potential as a therapeutic target in neurodegenerative diseases could be promising areas of future investigation [].
CAS No.: 22054-14-4
CAS No.: 13170-18-8
CAS No.: 1976-85-8
CAS No.:
CAS No.:
CAS No.: 136112-79-3